molecular formula C12H10F3NOS B3022234 {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol CAS No. 668477-94-9

{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol

Cat. No. B3022234
CAS RN: 668477-94-9
M. Wt: 273.28 g/mol
InChI Key: JUQXNDWKZOIZPS-UHFFFAOYSA-N
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Description

“{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol” is a complex organic compound. It contains a trifluoromethyl group, a phenyl group, and a thiazol group . The presence of the trifluoromethyl group can significantly influence the compound’s physical and chemical properties .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, trifluoromethylpyridines, which share some structural similarities with the compound , can be synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relying on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol” is complex, with a trifluoromethyl group, a phenyl group, and a thiazol group . The trifluoromethyl group is a key structural motif in many active agrochemical and pharmaceutical ingredients .


Chemical Reactions Analysis

The chemical reactions involving “{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol” are likely to be complex and varied. For instance, the presence of a trifluoromethyl group can significantly influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol” are likely to be influenced by its complex structure. The presence of a trifluoromethyl group can significantly influence the compound’s physical and chemical properties .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol, also known as (4-methyl-2-(3-(trifluoromethyl)phenyl)thiazol-5-yl)methanol:

Pharmaceutical Development

This compound’s unique structure, featuring a trifluoromethyl group, makes it a valuable candidate in pharmaceutical research. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules . This compound could be explored for its potential in developing new medications, particularly those targeting central nervous system disorders due to its ability to cross the blood-brain barrier .

Agrochemical Applications

In the field of agrochemicals, compounds containing trifluoromethyl groups are often used to develop pesticides and herbicides. The stability and bioactivity imparted by the trifluoromethyl group can lead to more effective and longer-lasting agrochemical products . This compound could be investigated for its potential to protect crops from pests and diseases, contributing to more sustainable agricultural practices.

Material Science

The incorporation of trifluoromethyl groups into polymers and other materials can significantly alter their physical properties, such as hydrophobicity and thermal stability . This compound could be used in the synthesis of advanced materials with specific desired properties, such as coatings that are resistant to harsh environmental conditions or materials with improved mechanical strength.

Catalysis

In catalysis, the presence of a trifluoromethyl group can enhance the reactivity and selectivity of catalysts . This compound could be explored as a ligand or a catalyst in various chemical reactions, potentially leading to more efficient and selective synthetic processes in organic chemistry.

Environmental Chemistry

The stability and reactivity of trifluoromethyl-containing compounds make them useful in environmental chemistry applications. This compound could be used in the development of sensors or remediation agents for detecting and neutralizing environmental pollutants . Its unique chemical properties could help in addressing environmental challenges such as pollution and waste management.

Biological Research

In biological research, this compound could be used as a tool to study the effects of trifluoromethyl groups on biological systems. Its ability to interact with biological molecules could provide insights into the mechanisms of action of trifluoromethyl-containing drugs and other bioactive compounds . This could lead to the discovery of new therapeutic targets and the development of more effective treatments.

Neuroscience

Given its potential to cross the blood-brain barrier, this compound could be particularly valuable in neuroscience research. It could be used to develop new imaging agents or therapeutic compounds for neurological disorders . Understanding its interactions with neural tissues could advance our knowledge of brain function and disease.

Synthetic Chemistry

In synthetic chemistry, this compound could serve as a building block for the synthesis of more complex molecules. Its unique structure and reactivity could facilitate the development of new synthetic methodologies and the discovery of novel chemical reactions . This could have broad implications for the synthesis of pharmaceuticals, agrochemicals, and other valuable compounds.

Future Directions

The future directions for research on “{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol” and similar compounds are promising. The unique properties of trifluoromethyl-containing compounds make them an important area of study in the development of new agrochemical and pharmaceutical compounds .

properties

IUPAC Name

[4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NOS/c1-7-10(6-17)18-11(16-7)8-3-2-4-9(5-8)12(13,14)15/h2-5,17H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQXNDWKZOIZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627304
Record name {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol

CAS RN

668477-94-9
Record name {4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere at 0° C., to a mixed solution of the compound (380 mg, 1.2 mmol) obtained in Example 70a in ethanol/tetrahydrofuran (v/v=1/1, 6 mL) were added calcium chloride (500 mg, 4.5 mmol) and sodium tetrahydroborate (170 mg, 4.5 mmol), and the mixture was stirred at room temperature overnight. 1N Hydrochloric acid was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The resulting crude title compound was purified by column chromatography (hexane-hexane/ethyl acetate=65/35) to give the title compound (160 mg, 50%) as a colorless solid.
Quantity
380 mg
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reactant
Reaction Step One
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500 mg
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170 mg
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reactant
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Name
ethanol tetrahydrofuran
Quantity
6 mL
Type
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0 (± 1) mol
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Yield
50%

Synthesis routes and methods II

Procedure details

In analogy to the procedure described in example 8 c], 4-methyl-2-(3-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid ethyl ester was reduced with lithium aluminum hydride to give [4-methyl-2-(3-trifluoromethyl-phenyl)-thiazol-5-yl]-methanol as colorless liquid.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
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{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
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{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
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{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol
Reactant of Route 6
{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.